molecular formula C9H8ClNO4S B12916009 3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one CAS No. 74668-35-2

3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one

Cat. No.: B12916009
CAS No.: 74668-35-2
M. Wt: 261.68 g/mol
InChI Key: PIBYLCLMAHXLEX-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one is a heterocyclic compound that contains both nitrogen and oxygen in a five-membered ring structure. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the field of antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically occurs in a hexafluoroisopropanol medium . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods

Industrial production of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one often involves the use of triazabicyclodecene catalysis to synthesize 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates. This method is efficient and yields high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted oxazolidinones .

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-one is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinones. This uniqueness makes it a valuable compound for developing new antibacterial agents and other pharmaceuticals .

Properties

CAS No.

74668-35-2

Molecular Formula

C9H8ClNO4S

Molecular Weight

261.68 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8ClNO4S/c10-7-1-3-8(4-2-7)16(13,14)11-5-6-15-9(11)12/h1-4H,5-6H2

InChI Key

PIBYLCLMAHXLEX-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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